2-Chloro-6-methanesulfonyl-benzylamine

Physicochemical Profiling Drug-likeness ADME

2-Chloro-6-methanesulfonyl-benzylamine (CAS 1549394-23-1) is an aromatic amine featuring a unique ortho-substitution pattern combining a chlorine atom at the 2-position and a methanesulfonyl (mesyl) group at the 6-position on the phenyl ring. This specific arrangement creates a sterically and electronically distinct benzylamine core, making it a valuable synthetic intermediate, particularly in medicinal chemistry for the construction of kinase inhibitor libraries where the vector and electronics of the benzylamine scaffold are critical.

Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
Cat. No. B12272242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methanesulfonyl-benzylamine
Molecular FormulaC8H10ClNO2S
Molecular Weight219.69 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C(=CC=C1)Cl)CN
InChIInChI=1S/C8H10ClNO2S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3
InChIKeyXTWFHYBKSYWZLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methanesulfonyl-benzylamine: A Precision Ortho-Substituted Benzylamine Building Block for Kinase-Focused Library Synthesis


2-Chloro-6-methanesulfonyl-benzylamine (CAS 1549394-23-1) is an aromatic amine featuring a unique ortho-substitution pattern combining a chlorine atom at the 2-position and a methanesulfonyl (mesyl) group at the 6-position on the phenyl ring [1]. This specific arrangement creates a sterically and electronically distinct benzylamine core, making it a valuable synthetic intermediate, particularly in medicinal chemistry for the construction of kinase inhibitor libraries where the vector and electronics of the benzylamine scaffold are critical [2]. Its molecular formula is C₈H₁₀ClNO₂S with a molecular weight of 219.69 g/mol .

Why the 2-Chloro-6-methanesulfonyl Substitution Pattern Cannot Be Interchanged with Other Regioisomers


The specific 2-chloro-6-methanesulfonyl pattern on the benzylamine core is not interchangeable with its 4-substituted regioisomer or other halogen/alkyl analogs due to significant differences in lipophilicity (XLogP3 0.6 vs. 1.2 for the 4-isomer) and topological polar surface area (TPSA 68.5 Ų) [1]. These physicochemical properties directly influence solubility, membrane permeability, and the exit vector geometry when the amine is further derivatized in drug discovery programs [1]. In the context of benzylamine-substituted arylsulfonamide kinase inhibitors, the position of the methanesulfonyl group dictates the orientation of the scaffold within the enzyme's active site, impacting potency and selectivity profiles [2]. Simply substituting a 2-chloro-4-methanesulfonyl or a 2-fluoro-6-methanesulfonyl analog would alter both the steric bulk and the hydrogen-bonding network, potentially compromising the designed target engagement.

Head-to-Head Physicochemical and Reactivity Evidence for 2-Chloro-6-methanesulfonyl-benzylamine


Lower Lipophilicity (XLogP3 = 0.6) Compared to 4-Substituted Regioisomer (LogP = 1.2)

The target compound exhibits an XLogP3 value of 0.6, indicating lower lipophilicity compared to its 2-chloro-4-methanesulfonyl regioisomer, which has a reported LogP of 1.2022 [1]. Lower lipophilicity correlates with improved aqueous solubility and potentially reduced non-specific protein binding, a common source of assay interference and poor pharmacokinetics. The increased topological polar surface area (TPSA 68.5 Ų for the 6-isomer) further supports this property profile [1].

Physicochemical Profiling Drug-likeness ADME

Enhanced Hydrogen-Bond Acceptor Capacity vs. Halogen-Swap Analog (Fluoro Derivative)

The chlorine atom at the 2-position provides different halogen-bonding and steric properties compared to the fluoro analog. While both the target compound and 2-fluoro-6-methanesulfonyl-benzylamine (LogP 0.08) are hydrophilic, the chlorine atom offers a larger van der Waals radius (1.75 Å) and distinct sigma-hole potential compared to fluorine (1.47 Å), which can be exploited for halogen bonding with protein targets [1]. The target compound has a higher molecular weight (219.69 g/mol) and polar surface area (TPSA 68.5 Ų) compared to the fluoro analog's TPSA of 60.16 Ų, indicating enhanced capacity for polar interactions [1].

Molecular Recognition Target Engagement Structure-Based Design

Unique Ortho,Ortho'-Disubstitution Geometry for Vectorial Synthesis

The 2,6-substitution pattern (ortho,ortho') provides a distinct exit vector geometry for the amine compared to the 2,4- or 2,5-substituted regioisomers. This is critical in the design of benzylamine-substituted arylsulfonamide kinase inhibitors, where the relative orientation of the benzylamine group influences binding to the hinge region or affinity pocket of the kinase [1][2]. In a leading study on dual PI3K/mTOR inhibitors, benzylamine-substituted arylsulfonamides demonstrated highly potent enzyme inhibition (IC₅₀ 1.3–3.8 nM), and the specific substitution pattern is key to the observed potency [1]. While the target compound itself is a building block and not directly assayed, its substitution geometry is a prerequisite for accessing this potent chemical space.

Scaffold Hopping Exit Vector Geometry Kinase Inhibitor Design

Optimal Deployment Scenarios for 2-Chloro-6-methanesulfonyl-benzylamine in Drug Discovery


Synthesis of Dual PI3K/mTOR Kinase Inhibitor Libraries

This compound serves as a key building block for constructing focused libraries of benzylamine-substituted arylsulfonamide dual PI3K/mTOR inhibitors. Based on peer-reviewed data, compounds within this chemotype have demonstrated low-nanomolar potency (IC₅₀ 1.3–3.8 nM) against multiple PI3K isoforms and mTOR, making the 2-chloro-6-methanesulfonyl benzylamine scaffold a critical starting material for exploring this highly active chemical space [1].

Lead Optimization for Improved Solubility and Reduced Lipophilicity

When a drug discovery program encounters issues with high lipophilicity (LogP > 3) and poor solubility in a lead series, the 2-chloro-6-methanesulfonyl-benzylamine building block (XLogP3 0.6, TPSA 68.5) can be used to introduce a polar, low-lipophilicity benzylamine moiety. This contrasts with the 4-substituted regioisomer (LogP ~1.2), offering a measurable advantage in reducing overall compound lipophilicity while maintaining the benzylamine core scaffold [2].

Halogen Bonding SAR Exploration

The presence of a chlorine atom ortho to the amine allows medicinal chemists to probe halogen bonding interactions with protein targets. In a comparative SAR study, the chloro analog (this compound) can be benchmarked against the corresponding fluoro (2-fluoro-6-methanesulfonyl-benzylamine, TPSA 60.16, LogP 0.08) and methyl analogs to isolate the contribution of the chlorine's sigma-hole and steric properties to binding affinity and selectivity .

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 219.69 g/mol and balanced polarity, this compound falls within the optimal fragment-like property space. Its dual functional groups (amine and aryl chloride) provide two orthogonal points for chemical elaboration, making it an ideal fragment for structure-based design where the initial hit can be grown efficiently [2].

Quote Request

Request a Quote for 2-Chloro-6-methanesulfonyl-benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.